[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](heptyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position, two methyl groups at the 1 and 3 positions, and a heptyl amine group attached to the 4-position via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of hydrazines with 1,3-diketones or their equivalents.
Introduction of the fluorine atom: This step can be carried out using electrophilic fluorination reagents such as Selectfluor.
Alkylation: The 4-position of the pyrazole ring can be alkylated using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding pyrazole N-oxide.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-fluoropyrazole: Lacks the heptyl amine group.
5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the heptyl amine.
5-fluoro-1,3-dimethylpyrazole-4-methanol: Contains a hydroxymethyl group instead of the heptyl amine.
Uniqueness
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to the presence of the heptyl amine group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H24FN3 |
---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C13H24FN3/c1-4-5-6-7-8-9-15-10-12-11(2)16-17(3)13(12)14/h15H,4-10H2,1-3H3 |
InChI Key |
RANXLUWPDHDQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=C(N(N=C1C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.